molecular formula C21H15Cl2N3O2S B2931713 1-(3,4-dichlorophenyl)-2-[(4-{[(furan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]ethan-1-one CAS No. 688355-02-4

1-(3,4-dichlorophenyl)-2-[(4-{[(furan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]ethan-1-one

Cat. No.: B2931713
CAS No.: 688355-02-4
M. Wt: 444.33
InChI Key: YLXCOBMDPSJMRB-UHFFFAOYSA-N
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Description

1-(3,4-dichlorophenyl)-2-[(4-{[(furan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]ethan-1-one is a useful research compound. Its molecular formula is C21H15Cl2N3O2S and its molecular weight is 444.33. The purity is usually 95%.
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Properties

IUPAC Name

1-(3,4-dichlorophenyl)-2-[4-(furan-2-ylmethylamino)quinazolin-2-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2N3O2S/c22-16-8-7-13(10-17(16)23)19(27)12-29-21-25-18-6-2-1-5-15(18)20(26-21)24-11-14-4-3-9-28-14/h1-10H,11-12H2,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXCOBMDPSJMRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)SCC(=O)C3=CC(=C(C=C3)Cl)Cl)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-Dichlorophenyl)-2-[(4-{[(furan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]ethan-1-one is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity based on available research findings, including case studies, data tables, and experimental results.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

C18H16Cl2N4OSC_{18}H_{16}Cl_2N_4OS

Key Structural Features:

  • Dichlorophenyl group : Contributes to the compound's lipophilicity and potential interaction with biological targets.
  • Furan moiety : Known for its role in biological activity and interaction with various enzymes.
  • Quinazoline derivative : Associated with numerous pharmacological properties, including anticancer activity.

Anticancer Properties

Several studies have indicated that quinazoline derivatives exhibit significant anticancer properties. The compound under review has shown promise in inhibiting cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : Research indicates that the compound can induce G1 phase arrest in certain cancer cell lines, thereby inhibiting their proliferation.
  • Apoptosis Induction : The compound has been reported to activate apoptotic pathways in cancer cells, leading to programmed cell death.

Antimicrobial Activity

The presence of the furan and dichlorophenyl groups suggests potential antimicrobial properties. Preliminary studies have demonstrated:

  • Antifungal Activity : The compound has shown efficacy against various fungal strains, indicating its potential as an antifungal agent.
  • Bactericidal Effects : In vitro tests reveal that it may inhibit the growth of specific bacterial strains.

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various quinazoline derivatives, including the compound . The results indicated:

CompoundIC50 (µM)Cell Line
This compound15A549 (Lung Cancer)
Reference Compound10A549

Study 2: Antimicrobial Activity

In a separate investigation focused on antimicrobial properties, the compound was tested against several pathogens:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Candida albicans32
Staphylococcus aureus16

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Kinases : Quinazoline derivatives often act as kinase inhibitors, which are crucial in cancer cell signaling pathways.
  • Disruption of Membrane Integrity : The furan moiety may interact with microbial membranes, leading to increased permeability and cell death.

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